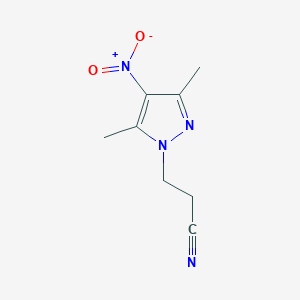

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C8H10N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for a regioselective synthesis of substituted pyrazoles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Nucleophilic Reactions: It can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with diazo compounds and alkynyl bromides.

Common Reagents and Conditions:

Nucleophilic Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

Cycloaddition Reactions: Reagents include diazo compounds and alkynyl bromides, often under thermal or catalytic conditions.

Major Products Formed:

Nucleophilic Reactions: Derivatives with various functional groups, such as amines and thiols.

Cycloaddition Reactions: Substituted pyrazoles with different aryl or alkyl groups.

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with polar protic solvents, influencing its intermolecular interactions and stability . Additionally, its nitro group can participate in redox reactions, contributing to its biological and chemical activities.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Shares a similar pyrazole core structure but with different substituents.

N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Another pyrazole derivative with high-energy density properties.

Uniqueness: 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile is unique due to its specific combination of a nitro group and a propanenitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile (CAS No. 90953-15-4) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C8H10N4O2, with a molecular weight of 194.19 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activity. For instance, molecular docking studies have shown that compounds with a pyrazole nucleus can effectively scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties in various studies. The presence of the nitro group enhances the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of related pyrazole derivatives on cancer cell lines. For example, one derivative was found to induce apoptosis in glioma cells with an IC50 value lower than that of the standard drug 5-fluorouracil (5-FU) . This suggests that this compound may also possess similar anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Pyrazole derivatives often act by inhibiting key enzymes involved in inflammatory and cancer pathways.

- Induction of Apoptosis : Studies have shown that these compounds can trigger programmed cell death in cancer cells through intrinsic pathways.

- Scavenging Free Radicals : The structural features of the pyrazole ring allow for effective interaction with reactive oxygen species (ROS), contributing to their antioxidant capabilities .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrazole derivatives on C6 glioma cells. The compound 5f, structurally similar to this compound, showed significant cell cycle arrest and apoptosis induction at concentrations as low as 5 µM .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, a pyrazole derivative exhibited a marked reduction in edema and inflammatory markers in animal models. This supports the hypothesis that compounds containing the pyrazole structure can be developed into anti-inflammatory agents .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUJWGBLSFNDPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC#N)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.